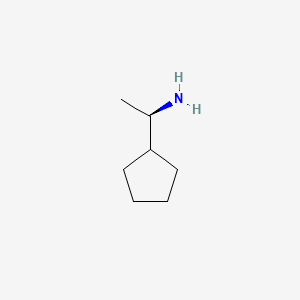

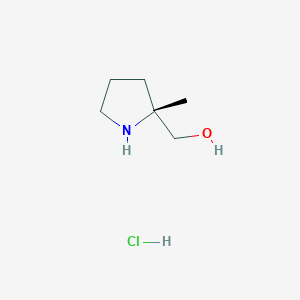

![molecular formula C20H14O3 B3028123 9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol CAS No. 1620408-04-9](/img/structure/B3028123.png)

9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol

説明

The compound of interest, 9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol, is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is a structural analog of various dihydroanthracene derivatives that have been synthesized and studied for their unique chemical properties and potential applications in organic electronics and as intermediates in pharmaceuticals .

Synthesis Analysis

The synthesis of related dihydroanthracene derivatives often involves multi-step reactions, including methylation, reduction, and demethylation processes . For instance, 1,8-Dihydroxy-9,10-dihydroanthracene was synthesized from its anthraquinone counterpart with a total yield of 37% . Another example includes the synthesis of substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene tetrones, which demonstrated unusual reactivity with amines, indicating the influence of different basicities and steric effects . These synthetic routes provide insights into the possible methods that could be adapted for the synthesis of 9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol.

Molecular Structure Analysis

The molecular structure of dihydroanthracene derivatives has been extensively studied using X-ray crystallography. For example, the crystal structure of trans-9,10-Dihydroxy-9,10-diphenyl-9,10-dihydroanthracene revealed discrete molecules held together by π interactions and van der Waals forces . Another derivative, 9,10-bis[bis(4-tert-butylphenyl)methylene)-9,10-dihydroanthracene, was found to have a butterfly shape with a significant dihedral angle between the annulated benzenes . These studies suggest that the molecular structure of 9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol would also exhibit unique conformational features.

Chemical Reactions Analysis

Dihydroanthracene derivatives participate in various chemical reactions. For instance, the reaction of 9,10-dihydro-9,10-[1,2]benzenoanthracene tetrones with amines resulted in different products depending on the type of amine used, highlighting the compound's reactivity . Additionally, the 9,10-dehydroanthracene biradical, a related compound, was found to abstract hydrogen slowly and undergo a retro-Bergman reaction, indicating a complex reaction pathway . These findings provide a glimpse into the potential reactivity of 9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroanthracene derivatives are influenced by their molecular structure. For example, the redox-active dendrimers incorporating 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene units exhibited remarkable electrochemical stability due to the loss of aromaticity and conformational change upon oxidation . The crystallographic analysis of 9,10-dihydro-9,10-distannaanthracenes revealed different conformations, such as a butterfly conformation and a planar structure, depending on the substituents . These studies suggest that the physical and chemical properties of 9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol would be similarly affected by its specific substituents and molecular conformation.

作用機序

Target of Action

Given its structural similarity to other triptycene derivatives, it may interact with various biological targets, including proteins and enzymes .

Mode of Action

Its unique structure, characterized by three benzene rings fused to a bicyclo[2.2.2]octatriene skeleton, allows for interesting interactions . The compound’s hydroxyl groups could potentially form hydrogen bonds with target molecules, influencing their function .

Biochemical Pathways

Triptycene derivatives have been used in various fields, including molecular machines, material chemistry, host-guest chemistry, bioactive compounds, and metal ligands . Therefore, it’s plausible that 1,8,13-Trihydroxytriptycene could influence a variety of biochemical pathways.

Pharmacokinetics

The presence of hydroxyl groups could potentially enhance its solubility, while its rigid structure might affect its permeability .

Result of Action

Given its potential for diverse interactions, it could have a wide range of effects depending on the specific targets and pathways involved .

特性

IUPAC Name |

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene-3,13,16-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O3/c21-13-7-1-4-10-16-11-5-2-8-14(22)18(11)20(17(10)13)19-12(16)6-3-9-15(19)23/h1-9,16,20-23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZJNYULBDBOQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3C4=C(C2C5=C3C(=CC=C5)O)C=CC=C4O)C(=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8,13-Trihydroxytriptycene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

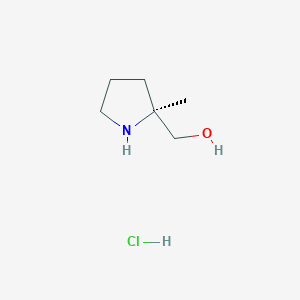

![tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B3028047.png)

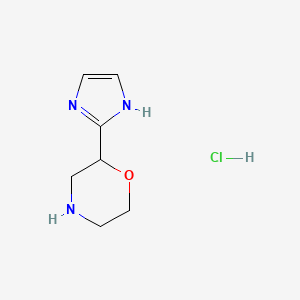

![tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B3028051.png)

![(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride](/img/structure/B3028052.png)

![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B3028053.png)

![1-Azaspiro[3.3]heptane hemioxalate](/img/structure/B3028055.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B3028058.png)

![5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate](/img/structure/B3028060.png)